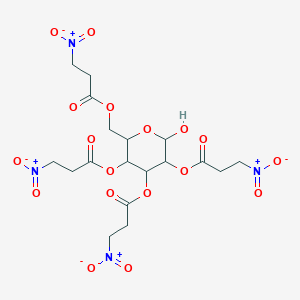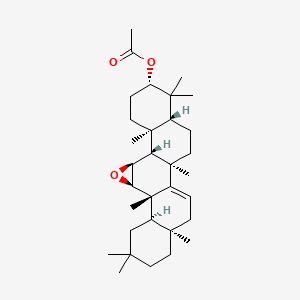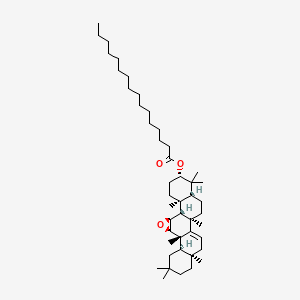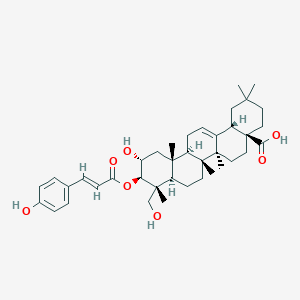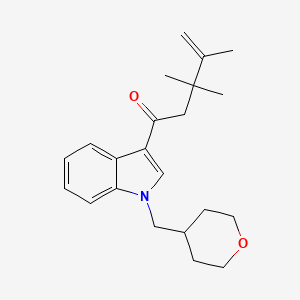
3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-834735 is an indole-derived cannabinoid (CB) with a 3-tetramethylcyclopropylmethanone substituent. It acts as a full agonist at both the central CB1 and peripheral CB2 receptors in rat with Ki values of 4.6 and 0.31 nM, respectively, and EC50 values of 12 and 0.21 nM, respectively. A-834735 readily crosses the blood-brain barrier, dose-dependently reversing thermal hyperalgesia without adverse side effects in a rat neuropathic pain model. A-834735 degradant is a common impurity observed during GC-MS analysis of samples containing A-834735. The opened ring of the degradant is presumed to be produced during heating of A-834735. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of A-834735. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
Synthesis Techniques : A novel approach for preparing related compounds, such as [3R-(3α,4β,5α,6β)]-2-[7-chloro-1-(4-ethylbenzyl)-5-methyl-1H-indol-3-yl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, has been developed, showcasing advanced methods in chemical synthesis (Liu et al., 2010).
Chemical Transformations : Research on UR-144, a synthetic cannabinoid, revealed related compounds including 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one. These findings contribute to understanding chemical transformations in synthetic cannabinoid derivatives (Kavanagh et al., 2013).
Derivative Synthesis : The synthesis of 2,6-bis(1H-indole-6-yl)-4H-pyran-4-ones using Leimgruber–Batcho methodology indicates the versatility of these compounds in creating structurally diverse molecules (Shahrisa et al., 2009).
Molecular Structures and Properties
Structural Analysis : Studies on supramolecular aggregation in related molecules, like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, help in understanding the molecular interactions and structural properties of these compounds (Low et al., 2007).
Chemical Reactions and Interactions : Research into silicon-directed oxa-Pictet-Spengler cyclization illustrates the chemical reactivity of related compounds, broadening the understanding of their interaction mechanisms (Zhang et al., 2005).
Applications in Chemical Synthesis
Synthetic Applications : The synthesis of novel triazolyl pyranochromen-2(1H)-ones and their antibacterial activity evaluation showcase potential pharmaceutical applications of these compounds (Kumar et al., 2016).
Building Blocks for Flavors and Fragrances : The stereoselective preparation of the natural flavor linaloyl oxide using chiral building blocks related to tetrahydropyran demonstrates the role of these compounds in flavor and fragrance synthesis (Serra & De Simeis, 2018).
Propiedades
Fórmula molecular |
C22H29NO2 |
|---|---|
Peso molecular |
339.5 |
Nombre IUPAC |
3,3,4-trimethyl-1-[1-(oxan-4-ylmethyl)indol-3-yl]pent-4-en-1-one |
InChI |
InChI=1S/C22H29NO2/c1-16(2)22(3,4)13-21(24)19-15-23(14-17-9-11-25-12-10-17)20-8-6-5-7-18(19)20/h5-8,15,17H,1,9-14H2,2-4H3 |
Clave InChI |
SHMFIOCKSMJXSG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CC3CCOCC3 |
Sinónimos |
3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






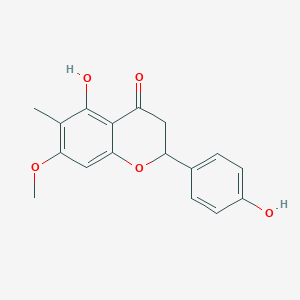
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

